molecular formula C15H14N2O2 B326084 N-(3-carbamoylphenyl)-3-methylbenzamide

N-(3-carbamoylphenyl)-3-methylbenzamide

Cat. No.: B326084
M. Wt: 254.28 g/mol
InChI Key: WGPVGSUNQKQRDZ-UHFFFAOYSA-N
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Description

N-(3-Carbamoylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 3-carbamoyl-substituted aniline.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(3-carbamoylphenyl)-3-methylbenzamide

InChI

InChI=1S/C15H14N2O2/c1-10-4-2-6-12(8-10)15(19)17-13-7-3-5-11(9-13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)

InChI Key

WGPVGSUNQKQRDZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(3-carbamoylphenyl)-3-methylbenzamide, highlighting structural variations, synthesis methods, and applications:

Compound Name Substituents Molecular Weight Synthesis Yield Key Applications References
This compound 3-Carbamoyl (C₆H₄CONH₂) 268.30 g/mol N/A Hypothesized: Drug design, catalysis -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-Bidentate directing group 237.29 g/mol 62% (acid chloride route) C–H functionalization, chelation
N,N-Diethyl-3-methylbenzamide (DEET) N,N-Diethyl (-N(Et)₂) 191.27 g/mol >90% Insect repellent
N-(3-Methylphenyl)-3-nitrobenzamide 3-Nitro (C₆H₄NO₂) 256.26 g/mol N/A Intermediate in organic synthesis
N-(3-Chloro-2-methylphenyl)-2-methylbenzamide 3-Chloro, 2-methyl (C₆H₃Cl(CH₃)) 288.76 g/mol N/A Pharmaceutical candidate
3-Amino-N-(3-trifluoromethylphenyl)benzamide 3-Amino (C₆H₄NH₂), 3-CF₃ 280.24 g/mol N/A Anticancer research

Key Structural and Functional Differences

Substituent Effects on Reactivity Carbamoyl vs. In contrast, the nitro group (-NO₂) in N-(3-methylphenyl)-3-nitrobenzamide increases electron-withdrawing effects, favoring electrophilic substitution reactions . N,O-Bidentate Directing Groups: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms stable five-membered chelates with transition metals (e.g., Pd, Ru), enabling regioselective C–H activation . This contrasts with DEET, which lacks directing groups and is metabolized rapidly due to its lipophilic N,N-diethyl substituents .

Synthetic Efficiency

  • Acid chlorides (e.g., 3-methylbenzoyl chloride) yield higher efficiencies (62%) compared to carboxylic acid routes (11%) for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Similar strategies could apply to this compound by substituting 3-carbamoylphenylamine.

Spectroscopic Characterization

  • Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are characterized via X-ray crystallography (CCDC deposition), ¹H/¹³C NMR , and GC-MS . DEET’s pharmacokinetics are confirmed via skin penetration assays and metabolite profiling .

Biological and Catalytic Applications DEET: Rapid skin absorption limits its safety profile, but formulations with reduced penetration are under development . Pharmaceutical Analogs: N-(3-Chloro-2-methylphenyl)-2-methylbenzamide and 3-amino-N-(3-trifluoromethylphenyl)benzamide show promise in oncology, leveraging halogen and trifluoromethyl groups for target binding .

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